molecular formula C13H14N2 B13070022 3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole

3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole

Cat. No.: B13070022
M. Wt: 198.26 g/mol
InChI Key: UNTJPJPREHDSNR-UHFFFAOYSA-N
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Description

3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole ( 342374-61-2) is a synthetic heterocyclic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . This complex molecular framework is of significant interest in medicinal chemistry and early-stage pharmaceutical research as a core scaffold. Compounds featuring the azepinoindole structure are frequently investigated for their potential biological activity and their utility as key intermediates in organic synthesis . Research into analogous tetrahydroazepinoindole compounds has demonstrated their potential for central nervous system (CNS) activity, with some derivatives showing sedative and tranquilizing effects in preclinical studies . The structural complexity of this bridged system makes it a valuable building block for developing novel pharmacologically active agents. This product is provided as a chemical reference standard or synthetic intermediate for use in discovery and development laboratories. Intended Use: This product is For Research Use Only. It is strictly intended for laboratory research and is not for human or veterinary diagnostic or therapeutic use, or for consumption in any form.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

9,12-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3,5,7-tetraene

InChI

InChI=1S/C13H14N2/c1-2-4-11-10(3-1)13-9-5-6-15(7-9)8-12(13)14-11/h1-4,9,14H,5-8H2

InChI Key

UNTJPJPREHDSNR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1C3=C(C2)NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole typically involves the cyclization of Schiff bases. One common method includes the use of complex bases of amides of group I of the periodic table (such as NaNH2, KNH2) and alcoholates (such as t-BuONa, t-BuOK) in inert proton-free diluents like benzene, cyclohexane, toluene, xylene, or THF. The reaction is carried out at temperatures ranging from 20°C to the boiling point of the diluent used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-b]indole with four structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Structural Features
Target Compound C₁₃H₁₄N₂ 198.26 1.9 19 Methano-bridged azepinoindole
Hexahydroazepino[3,4-b]indole C₁₁H₁₄N₂ 174.24 1.5 24 Fully saturated azepine ring
Tetrahydro-1H-pyrido[3,4-b]indole C₁₁H₁₀N₂ 170.22 2.2 28 Pyridine-fused indole (6-membered ring)
Harman (1-Methyl-9H-pyrido[3,4-b]indole) C₁₂H₁₀N₂ 182.22 3.1 27 Planar pyridoindole with methyl substitution
1,2,3,4-Tetrahydro-2-methyl-1,3,4-trioxopyrazino[1,2-a]indole C₁₂H₁₀N₂O₃ 228.23 -0.8 67 Pyrazine ring with three oxo groups

Key Observations :

  • Ring Size and Bridging: The target compound’s 7-membered methano-bridged azepine contrasts with the 6-membered pyridine in Harman or the smaller pyrazine in the trioxo derivative. This increases steric bulk and may influence receptor binding .
  • Lipophilicity : The target’s XLogP3 (1.9 ) is lower than Harman’s (3.1 ) due to reduced aromaticity but higher than the trioxo derivative’s (-0.8 ) due to fewer polar groups .
  • Polarity : The trioxo compound’s TPSA (67 Ų ) far exceeds the target’s (19 Ų ), suggesting significantly higher solubility in polar solvents .
Cytotoxicity
  • Hexahydroazepino[3,4-b]indole derivatives exhibit moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ ≈ 10–20 µM), attributed to their ability to intercalate DNA or inhibit topoisomerases .
  • Harman and Norharman are associated with neuroactive properties (e.g., MAO inhibition) but also linked to nephrotoxicity and kidney stone formation in epidemiological studies .
  • The target compound ’s bioactivity remains understudied, though its bridged structure may enhance metabolic stability compared to planar analogs like Harman .
Structural-Activity Relationships (SAR)
  • Heteroatom Placement : Pyridoindoles (e.g., Harman) prioritize π-π stacking via planar aromatic systems, whereas the target’s azepine ring may favor hydrophobic interactions .

Biological Activity

3,4,5,10-Tetrahydro-1H-2,5-methanoazepino[3,4-b]indole (CAS No. 342374-61-2) is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C13H14N2
  • Molecular Weight : 198.27 g/mol
  • CAS Number : 342374-61-2

The compound features a unique bicyclic structure that contributes to its biological effects.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study conducted on various human tumor cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.0Apoptosis induction
A549 (Lung)20.5Cell cycle arrest
MCF-7 (Breast)18.7Inhibition of PI3K/Akt pathway

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. In vitro studies have revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. A study involving neuronal cell cultures indicated that the compound could protect against oxidative stress-induced damage by enhancing antioxidant enzyme activity.

Case Study 1: Cancer Cell Lines

In a controlled laboratory setting, researchers explored the effects of varying concentrations of the compound on different cancer cell lines. The results indicated a dose-dependent response in inhibiting cell growth and inducing apoptosis in HeLa cells.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results showed significant inhibition at low concentrations compared to standard antibiotics.

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